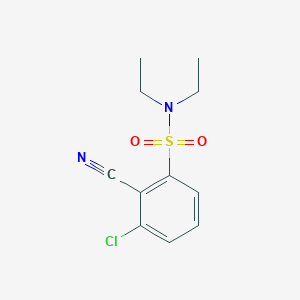
3-Chloro-2-cyano-N,N-diethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-cyano-N,N-diethylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes a benzene ring substituted with chloro, cyano, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-cyano-N,N-diethylbenzene-1-sulfonamide typically involves the reaction of 3-chloro-2-cyanobenzenesulfonyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-cyano-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic media.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Reduction: Formation of primary amines.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
3-Chloro-2-cyano-N,N-diethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-cyano-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyano and chloro groups may participate in hydrophobic interactions or covalent bonding with nucleophilic sites on the target molecule. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-cyano-N,N-dimethylbenzene-1-sulfonamide
- 3-Chloro-2-cyano-N,N-diethylbenzene-1-sulfonyl chloride
- 3-Chloro-2-cyano-N,N-diethylbenzene-1-sulfonic acid
Uniqueness
3-Chloro-2-cyano-N,N-diethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
850156-02-4 |
|---|---|
Molecular Formula |
C11H13ClN2O2S |
Molecular Weight |
272.75 g/mol |
IUPAC Name |
3-chloro-2-cyano-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C11H13ClN2O2S/c1-3-14(4-2)17(15,16)11-7-5-6-10(12)9(11)8-13/h5-7H,3-4H2,1-2H3 |
InChI Key |
NEAUGITVKDRFIH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=CC=C1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14194088.png)
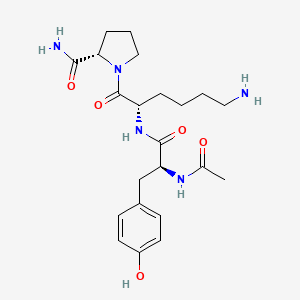
![3-(Prop-2-en-1-yl)-5-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B14194100.png)
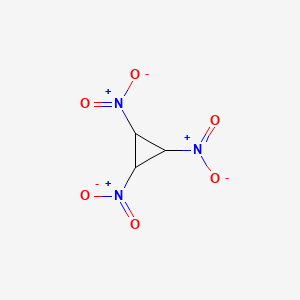
![{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14194118.png)
![6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL](/img/structure/B14194119.png)
![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)
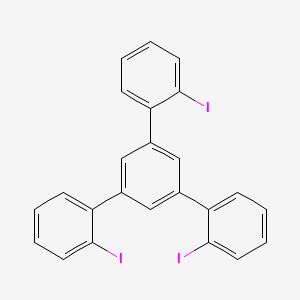
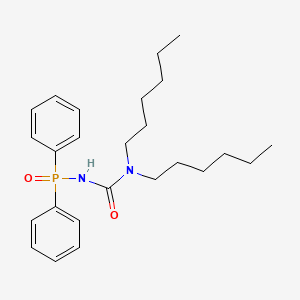
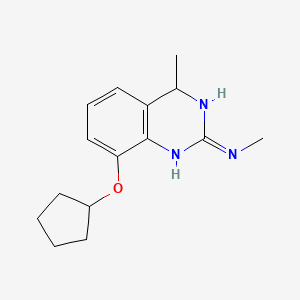
![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
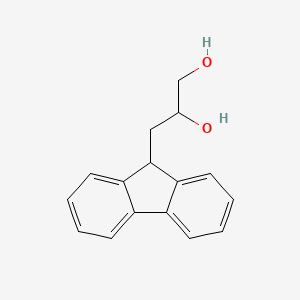
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)

